TcBoc-Leu-OH

Description

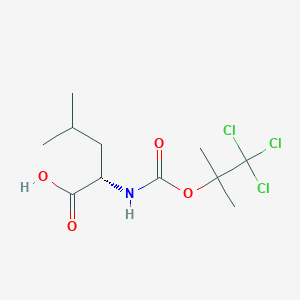

Structure

3D Structure

Properties

Molecular Formula |

C11H18Cl3NO4 |

|---|---|

Molecular Weight |

334.6 g/mol |

IUPAC Name |

(2S)-4-methyl-2-[(1,1,1-trichloro-2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C11H18Cl3NO4/c1-6(2)5-7(8(16)17)15-9(18)19-10(3,4)11(12,13)14/h6-7H,5H2,1-4H3,(H,15,18)(H,16,17)/t7-/m0/s1 |

InChI Key |

LMPYDSRXIGDZAB-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C(Cl)(Cl)Cl |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Tcboc Leu Oh

Strategies for the Preparation of TcBoc-Leu-OH

The synthesis of this compound is a multi-step process that begins with the formation of the protecting group moiety itself, followed by its attachment to the leucine (B10760876) amino acid.

Synthesis of the 2,2,2-Trichloro-tert-butoxycarbonyl Moiety

The preparation of the TcBoc group involves two primary stages: the synthesis of the precursor alcohol, 2,2,2-trichloro-tert-butanol, and its subsequent conversion to an activated carbonyl species, typically 2,2,2-trichloro-tert-butoxycarbonyl chloride (TcBoc-Cl).

The initial precursor, 2,2,2-trichloro-tert-butanol, also known as chlorobutanol or chloretone, is synthesized via the reaction of chloroform and acetone. wikipedia.org This reaction is typically carried out in the presence of a strong base, such as potassium hydroxide or sodium hydroxide. wikipedia.org The base abstracts a proton from chloroform to generate the trichloromethanide anion (:CCl3-), a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of acetone. The resulting alkoxide is then protonated during workup to yield the tertiary alcohol, 2,2,2-trichloro-tert-butanol. wikipedia.org

To activate this alcohol for the protection of amines, it is converted into a more reactive derivative, such as 2,2,2-trichloro-1,1-dimethylethyl chloroformate (TcBoc-Cl). sigmaaldrich.com This transformation is commonly achieved through phosgenation, which involves reacting the alcohol with phosgene (COCl2) or a phosgene equivalent like triphosgene. This reaction converts the hydroxyl group into a chloroformate, a highly reactive acylating agent suitable for N-protection.

N-Protection of Leucine with the TcBoc Group

The final step in the synthesis of this compound is the covalent attachment of the TcBoc group to the nitrogen atom of the L-leucine amino acid. This nucleophilic substitution reaction, known as N-protection, is typically performed by reacting L-leucine with the previously synthesized TcBoc-Cl under basic conditions.

The reaction is generally carried out in a mixed aqueous-organic solvent system. Leucine is dissolved in an aqueous basic solution (e.g., using sodium hydroxide or sodium carbonate), which deprotonates the amino group, enhancing its nucleophilicity. TcBoc-Cl, dissolved in an organic solvent, is then added to the aqueous solution. The deprotonated amino group attacks the electrophilic carbonyl carbon of TcBoc-Cl, displacing the chloride leaving group and forming the stable carbamate (B1207046) linkage characteristic of the TcBoc-protected amino acid. After the reaction, acidification of the mixture protonates the carboxylic acid group, allowing for the extraction and isolation of the final product, this compound.

Purification and Characterization Techniques in this compound Synthesis

Following the synthesis, this compound must be purified to remove unreacted starting materials, by-products, and other impurities. Standard laboratory techniques are employed for this purpose.

Purification Methods:

Extraction: Liquid-liquid extraction is used during the workup to separate the product from water-soluble impurities.

Recrystallization: This is a common method for purifying solid organic compounds. The crude this compound is dissolved in a suitable hot solvent and allowed to cool slowly, whereupon the pure product crystallizes out, leaving impurities in the solution.

Column Chromatography: For more challenging separations, silica gel column chromatography can be used, where the compound is separated based on its polarity. teledyneisco.com

Characterization Techniques: Once purified, the identity and purity of the this compound are confirmed using various analytical methods.

| Technique | Purpose | Expected Observations for this compound |

| Melting Point Analysis | To assess purity. A sharp melting point range close to the literature value indicates high purity. | The compound is a white powder with a reported melting point. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure by identifying the chemical environment of all protons (¹H NMR) and carbons (¹³C NMR). | The spectra would show characteristic signals for the leucine side-chain protons, the α-proton, and the methyl groups of the TcBoc moiety. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for the N-H (carbamate), C=O (carbamate and carboxylic acid), and C-Cl bonds would be visible. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. | The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound. |

Derivatization and Functionalization of this compound

With the amino group protected by the TcBoc moiety, the carboxylic acid group of this compound is available for a variety of chemical transformations.

Modifications at the Carboxylic Acid Moiety

The primary reactions involving this compound are those that occur at the carboxylic acid functional group, most notably esterification and amide bond formation. These reactions are fundamental to the use of protected amino acids in peptide synthesis and as synthetic intermediates.

Esterification: The carboxylic acid of this compound can be converted into an ester. Esters are often used as protecting groups for the C-terminus in peptide synthesis or to modify the solubility and reactivity of the molecule. Common methods include:

Fischer-Speier Esterification: Reacting this compound with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst.

Alkylation: Treating the carboxylate salt of this compound with an alkyl halide.

Thionyl Chloride Method: Reacting the amino acid with an alcohol and thionyl chloride. scirp.org

Amide Bond Formation: The most significant application of this compound is in peptide synthesis, which involves forming an amide bond between its carboxylic acid and the amino group of another amino acid or peptide. luxembourg-bio.com This requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack. A variety of coupling reagents are used for this purpose. bachem.com

| Coupling Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. peptide.com |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | Forms an active ester intermediate, which readily reacts with the amine component. PyBOP is known for rapid and efficient couplings. peptide.comnih.gov |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | These reagents react with the carboxylic acid to form active esters that efficiently acylate the incoming amine. peptide.comresearchgate.net |

These reactions are typically performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed and facilitate the reaction. bachem.com

Side-Chain Functionalization and Stereochemical Considerations

The side chain of leucine is an isobutyl group, which consists of only carbon and hydrogen atoms connected by single bonds. This alkyl side chain is chemically inert under most conditions used for peptide synthesis and derivatization of the carboxylic acid. Therefore, direct functionalization of the leucine side chain in this compound is not a common transformation.

A critical aspect of all chemical transformations involving this compound is the preservation of the stereochemical integrity of the chiral α-carbon. The natural configuration of leucine is 'L' (or 'S' by Cahn-Ingold-Prelog priority rules). During the activation of the carboxylic acid, particularly in peptide coupling reactions, there is a risk of racemization—the conversion of the L-enantiomer into a mixture of L and D forms.

Racemization can occur via the formation of a symmetric intermediate, such as an oxazolone, especially when using powerful activating agents. To mitigate this risk, additives are often included in the coupling reaction. The most common of these is 1-hydroxybenzotriazole (HOBt) or its derivatives like 1-hydroxy-7-azabenzotriazole (HOAt). bachem.compeptide.com These additives react with the activated carboxylic acid intermediate to form an active ester that is more stable and less prone to racemization than the initial intermediate, while still being reactive enough to form the desired amide bond. peptide.com Careful selection of coupling reagents, additives, solvents, and reaction conditions is therefore essential to ensure the stereochemical purity of the final product.

Formation of Peptide Conjugates and Multicomponent Reactions (MCRs) Utilizing this compound

The tert-Butoxycarbonyl (TcBoc) protecting group on the α-amino function of leucine (this compound) renders it a valuable building block in synthetic organic chemistry, particularly in the construction of peptide-based structures and complex organic molecules through multicomponent reactions. The bulky TcBoc group provides stability and prevents unwanted side reactions at the N-terminus, allowing for selective transformations at the carboxylic acid moiety.

Formation of Peptide Conjugates

The primary application of this compound in the formation of peptide conjugates lies in its use as a standard amino acid building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The TcBoc group serves as a temporary protecting group for the amine, which can be readily removed under acidic conditions to allow for chain elongation.

In a typical peptide coupling reaction, this compound is activated at its carboxylic acid terminus and then reacted with the free amine of another amino acid or peptide fragment. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve reaction efficiency.

A representative example is the synthesis of a dipeptide where this compound is coupled with an amino acid ester (e.g., Alanine methyl ester, H-Ala-OMe). The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Table 1: Representative Peptide Coupling Reaction with this compound

| Reactant 1 | Reactant 2 | Coupling Reagent | Additive | Solvent | Product |

| This compound | H-Ala-OMe | DCC | HOBt | DCM | TcBoc-Leu-Ala-OMe |

Following the coupling, the TcBoc group can be selectively removed using a strong acid, such as trifluoroacetic acid (TFA), to expose the N-terminal amine of the leucine residue for further peptide chain extension. This iterative process of coupling and deprotection is the foundation of solid-phase peptide synthesis, enabling the construction of complex peptide conjugates.

Multicomponent Reactions (MCRs) Utilizing this compound

This compound can also serve as a key component in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a complex product that incorporates portions of all the starting materials. The Ugi and Passerini reactions are prominent examples of MCRs where N-protected amino acids like this compound can be employed.

Ugi Reaction:

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org When an N-protected amino acid such as this compound is used, it serves as the carboxylic acid component. The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate of this compound. A subsequent intramolecular rearrangement (Mumm rearrangement) yields a dipeptide-like structure. wikipedia.org

The use of this compound in the Ugi reaction allows for the rapid generation of diverse peptide-like molecules, or "peptoids," with high structural complexity. nih.gov The resulting Ugi product retains the TcBoc protecting group, which can be subsequently removed to allow for further chemical modifications.

Table 2: Generalized Ugi Reaction Involving a TcBoc-Amino Acid

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Product |

| R¹-CHO | R²-NH₂ | This compound | R³-NC | Methanol | TcBoc-Leu-N(R²)-C(R¹)-C(O)NHR³ |

Passerini Reaction:

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org this compound can act as the carboxylic acid component in this reaction. The reaction is typically carried out in aprotic solvents and at high concentrations of reactants. organic-chemistry.org

The Passerini reaction offers a straightforward method for the synthesis of depsipeptides, which are peptides containing both amide and ester bonds. The resulting product from a Passerini reaction with this compound would be an α-acyloxy amide bearing the TcBoc-protected leucine moiety.

Table 3: Generalized Passerini Reaction Involving a TcBoc-Amino Acid

| Carbonyl Compound | Carboxylic Acid | Isocyanide | Solvent | Product |

| R¹R²C=O | This compound | R³-NC | Dichloromethane | TcBoc-Leu-O-C(R¹R²)-C(O)NHR³ |

The application of this compound in these multicomponent reactions significantly expands its utility beyond traditional peptide synthesis, providing efficient pathways to complex and diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

Coordination Chemistry and Ligand Design Principles Involving Tcboc Leu Oh

Fundamental Principles of Chiral Ligand Design for Transition Metal Catalysis

The primary goal in asymmetric catalysis is to create a chiral environment around a metal center to control the stereochemical outcome of a reaction. pnas.orgpnas.org Chiral organic ligands modify the reactivity and selectivity of the metal, preferentially forming one enantiomeric product over the other. pnas.orgpnas.org The development of new chiral catalysts often involves a combination of rational design based on mechanistic understanding and empirical screening. pnas.org

Several key principles guide the design of effective chiral ligands:

Stereochemical Control: The ligand's chirality must be efficiently transferred to the catalytic active site. The chiral elements should be positioned close to the metal center to exert maximum influence on the substrate's approach and orientation. scispace.com

Structural Rigidity and Conformation: A rigid ligand backbone often limits the number of possible conformations of the catalyst-substrate complex, which can lead to higher enantioselectivity. scispace.com

Symmetry: Many highly successful "privileged ligands" possess C2 symmetry, which reduces the number of possible diastereomeric transition states and simplifies mechanistic analysis. pnas.orgpnas.org However, non-symmetrical ligands have also proven highly effective, in some cases outperforming their symmetric counterparts. researchgate.net

Electronic and Steric Tuning: The electronic properties (e.g., electron-donating or -withdrawing nature) and steric bulk of the ligand can be systematically varied to optimize catalytic activity and selectivity. pnas.org Electronegative substituents, for instance, can increase the electrophilicity of the metal center, influencing reaction pathways. pnas.org

Chelation Properties and Metal Ion Coordination of TcBoc-Leu-OH

Amino acids are classic chelating agents for transition metals, typically forming stable five-membered rings. wikipedia.org The coordination behavior of this compound is dictated by the interplay between the leucine (B10760876) backbone and the N-terminal protecting group.

Like other N-protected amino acids, this compound is expected to coordinate to transition metal ions primarily as a bidentate N,O-ligand. wikipedia.org This involves the nitrogen atom of the amino group and one of the oxygen atoms from the deprotonated carboxylate group. wikipedia.orgnih.gov This coordination forms a stable five-membered chelate ring, a common motif in transition metal amino acid complexes. wikipedia.org Depending on the metal's coordination number and preferred geometry, this can lead to various structures. For example, with an octahedral metal center, multiple this compound ligands can coordinate to form complexes such as [M(TcBoc-Leu-O)₃]z, which can exist as facial (fac) or meridional (mer) isomers. wikipedia.org The specific geometry adopted (e.g., square planar, tetrahedral, or octahedral) is influenced by the electronic configuration of the metal ion and the steric demands of the ligands. researchgate.net

Table 1: Potential Coordination Geometries with this compound

| Metal Coordination Number | Typical Geometry | Example Complex Stoichiometry |

|---|---|---|

| 4 | Square Planar | [M(TcBoc-Leu-O)₂] |

| 4 | Tetrahedral | [M(TcBoc-Leu-O)₂] |

The inherent chirality of the leucine backbone is the cornerstone of this compound's utility in asymmetric catalysis. The L- or D-configuration of the α-carbon dictates the three-dimensional arrangement of the isobutyl side chain, the TcBoc group, and the carboxylate group around the metal center. This fixed stereochemistry creates a chiral pocket that can differentiate between enantiomeric substrates or enantiotopic faces of a prochiral substrate. mdpi.com The absolute stereochemistry of the amino acid is often critical in determining the configuration of the final product. mdpi.com The bulky isobutyl side chain of leucine further contributes to the steric environment of the catalytic site, playing a crucial role in the enantioselective recognition process. frontiersin.org

Structure-Activity Relationships in Ligand Design for Catalytic Systems

Structure-activity relationship (SAR) studies are essential for the rational optimization of catalysts. researchgate.net For ligands like this compound, systematic modifications to its structure can provide insights into the factors governing catalytic performance.

Key areas for SAR investigation would include:

Variation of the N-Protecting Group: Replacing the TcBoc group with other protecting groups of varying steric bulk and electronic character (e.g., Boc, Fmoc, Cbz) would elucidate the role of this moiety in controlling enantioselectivity and activity.

Modification of the Amino Acid Side Chain: Substituting the leucine's isobutyl group with other alkyl or aryl groups (e.g., from valine, phenylalanine, or alanine) would alter the steric environment of the active site, directly impacting substrate recognition. researchgate.net

Chiral Scaffolding: The incorporation of the amino acid scaffold itself can lead to increased selectivity toward specific cell lines or targets in biological applications, suggesting a similar principle could apply in catalysis. researchgate.net

By correlating these structural changes with catalytic outcomes (yield, turnover frequency, and enantiomeric excess), a more refined understanding of the catalyst's mechanism can be developed, guiding the design of more efficient and selective systems. researchgate.net

Spectroscopic and Analytical Characterization of Metal-TcBoc-Leu-OH Complexes

The unambiguous characterization of metal-TcBoc-Leu-OH complexes is crucial for understanding their structure and reactivity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal. Upon chelation, the stretching frequencies of the carboxylate (COO⁻) and amine (N-H) groups are expected to shift compared to the free ligand. researchgate.net For instance, a red shift in the carboxylate bands is a strong indicator of coordination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites (α-CH, N-H) upon complexation are indicative of metal binding.

UV-Visible (UV-Vis) Spectroscopy: For transition metal complexes, particularly those with partially filled d-orbitals, UV-Vis spectroscopy can reveal information about the electronic structure and coordination geometry through the analysis of d-d transitions and ligand-to-metal charge transfer (LMCT) bands. researchgate.netpressbooks.pub

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are invaluable for determining the mass-to-charge ratio of the complex, confirming its composition and stoichiometry. frontiersin.org

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. ewha.ac.kr This technique allows for the direct visualization of the three-dimensional structure of the complex, confirming coordination modes and stereochemical relationships.

Table 2: Common Spectroscopic Techniques for Characterizing Metal-Amino Acid Complexes

| Technique | Information Obtained |

|---|---|

| Infrared (IR) Spectroscopy | Identification of coordinating functional groups (carboxylate, amine) through frequency shifts. |

| Nuclear Magnetic Resonance (NMR) | Elucidation of solution-state structure, ligand conformation, and complex purity. |

| UV-Visible (UV-Vis) Spectroscopy | Information on electronic transitions (d-d, charge transfer) and coordination geometry. |

| Mass Spectrometry (MS) | Determination of molecular weight, stoichiometry, and composition of the complex. |

Catalytic Applications of Tcboc Leu Oh As a Chiral Ligand

Enantioselective C-H Activation Catalysis Mediated by TcBoc-Leu-OH

The functionalization of carbon-hydrogen (C-H) bonds is a significant area of research in organic synthesis. The use of chiral ligands in transition metal catalysis, particularly with palladium, is a common strategy to achieve enantioselectivity in these reactions. However, no studies have been found that employ this compound as a chiral ligand in this context.

Palladium(II)-Catalyzed C-H Functionalization Reactions

Palladium(II) catalysts are widely used for C-H functionalization reactions. Chiral N-protected amino acids are a class of ligands known to induce enantioselectivity in these transformations. A comprehensive search of chemical databases and scientific journals did not yield any examples of this compound being used as a ligand in palladium(II)-catalyzed C-H functionalization reactions.

Role of this compound in Directing Group Assistance

Directing groups are functional moieties within a substrate that coordinate to a metal catalyst, positioning it for a site-selective C-H activation. While N-protected amino acids can act as ligands in such catalytic systems, there is no literature describing a role for this compound in assisting or mediating directing group strategies for C-H activation.

Mechanistic Studies of Chiral Induction in C-H Activation

Understanding the mechanism of chiral induction is crucial for the rational design of effective asymmetric catalysts. Mechanistic studies typically involve experimental and computational methods to elucidate the transition states and intermediates that determine the stereochemical outcome of a reaction. No mechanistic studies have been published that investigate the mode of chiral induction by this compound in C-H activation processes.

Comparative Analysis with Other N-Protected Amino Acid Ligands (e.g., Boc-Leu-OH, Fmoc-Leu-OH)

Comparative analyses of different N-protecting groups on amino acid ligands are essential for optimizing reaction conditions and enantioselectivity. The tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are common N-protecting groups for leucine (B10760876). However, no studies have been found that compare the performance of this compound with Boc-Leu-OH, Fmoc-Leu-OH, or any other N-protected leucine derivatives as chiral ligands in catalytic C-H activation.

Other Asymmetric Catalytic Transformations

Beyond C-H activation, chiral ligands are employed in a wide array of asymmetric catalytic reactions.

Asymmetric Oxidations and Hydroxylations

Asymmetric oxidations and hydroxylations are important methods for the synthesis of chiral alcohols and other oxygenated compounds. While various chiral ligands are known to promote these transformations, there is no published research detailing the use of this compound as a ligand in any asymmetric oxidation or hydroxylation reactions.

Potential Applications in Other Transition Metal-Catalyzed Processes

While the documented use of N-(tert-butoxycarbonyl)-L-leucine (this compound) as a primary chiral ligand in transition metal catalysis is not extensively reported in readily available literature, its structural features suggest significant potential for broader applications. The combination of a chiral center, a carboxylic acid moiety for coordination, and a bulky, sterically demanding tert-butoxycarbonyl protecting group makes it an intriguing candidate for inducing asymmetry in a variety of metal-catalyzed transformations. By drawing parallels with structurally similar N-protected amino acids and related chiral molecules, several potential areas of application can be envisioned.

One promising area is in asymmetric oxidation reactions. For instance, N-Boc-L-tert-leucine has been identified as a preferred additive in manganese-catalyzed enantioselective benzylic oxidation, enhancing both yield and enantioselectivity. uu.nl This suggests that this compound could similarly serve as a chiral modifier or ligand in oxidation reactions catalyzed by manganese, iron, or other transition metals. The bulky side chain and the carbamate (B1207046) group could create a well-defined chiral pocket around the metal center, influencing the stereochemical outcome of the oxidation of arylalkanes or the epoxidation of olefins. uu.nl

Furthermore, the principles of the Juliá-Colonna asymmetric epoxidation, which utilizes oligo-L-leucines as catalysts, highlight the potential of leucine derivatives in stereoselective synthesis. researchgate.netoup.com Although this reaction is not metal-catalyzed, it demonstrates the effectiveness of the leucine backbone in creating a chiral environment. It is conceivable that this compound could be adapted as a ligand for metal-catalyzed epoxidations or other related oxygen-transfer reactions, potentially offering advantages in terms of solubility and catalyst tuning compared to polymeric systems.

Another significant area of potential is in carbon-carbon bond-forming reactions. Chiral amino acid derivatives are known to be effective ligands in a range of transition metal-catalyzed processes, including cross-coupling reactions. acs.org The carboxylic acid of this compound could coordinate to a metal center, such as palladium, nickel, or copper, while the chiral backbone and the bulky Boc group would be positioned to influence the stereoselectivity of reductive elimination or other key steps in the catalytic cycle. Potential applications could include asymmetric Suzuki, Heck, or Negishi couplings, where the formation of a chiral C-C bond is critical.

Moreover, the use of chiral ligands in asymmetric hydrogenation is a well-established field. While phosphine-based ligands are common, there is growing interest in ligands derived from readily available chiral pool sources like amino acids. This compound could potentially be employed as a ligand in rhodium, ruthenium, or iridium-catalyzed asymmetric hydrogenations of prochiral olefins or ketones. The coordination of the carboxylate to the metal center could create a rigid chelate structure that effectively transfers chirality to the substrate.

Finally, the field of asymmetric Lewis acid catalysis presents further opportunities. A complex formed between a transition metal Lewis acid and this compound could serve as a chiral catalyst for a variety of reactions, such as Diels-Alder, aldol, or Michael additions. In such a system, the metal center would activate the substrate, while the chiral environment provided by the this compound ligand would control the facial selectivity of the nucleophilic attack.

While these applications are speculative and based on the known reactivity of similar chiral N-protected amino acids, they underscore the untapped potential of this compound as a versatile chiral ligand in transition metal catalysis. Future research in these areas could lead to the development of novel and efficient catalytic systems for asymmetric synthesis.

Role of Tcboc Leu Oh As a Protecting Group in Peptide Chemistry

Utilization in Solid-Phase and Solution-Phase Peptide Synthesis

The utility of TcBoc-Leu-OH in peptide synthesis is primarily dictated by the stability of the TcBoc protecting group. Unlike the standard tert-butoxycarbonyl (Boc) group, which is readily cleaved by moderate acids like trifluoroacetic acid (TFA), the TcBoc group is resistant to such conditions. Similarly, it remains stable under the basic conditions (e.g., piperidine) used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group. This high degree of stability makes TcBoc-protected amino acids compatible with both major strategies of peptide synthesis.

In solution-phase peptide synthesis , the TcBoc group has been successfully employed in the synthesis of peptide fragments. For instance, TcBoc-protected amino acids have been used in the synthesis of a tetrapeptide derivative, H-Val-Ala-Phe-Phe-OH, utilizing the DCCD/HO-Su (N,N'-dicyclohexylcarbodiimide/N-hydroxysuccinimide) coupling method. This demonstrates its compatibility with standard solution-phase coupling chemistries.

For solid-phase peptide synthesis (SPPS) , the stability of the TcBoc group makes it an excellent candidate for an orthogonal protection strategy. While the growing peptide chain is assembled on the resin using either Fmoc or Boc chemistry for the temporary Nα-protection, a TcBoc-protected residue like this compound can be incorporated at a specific site. The TcBoc group will remain intact during the repeated deprotection cycles of the primary synthesis strategy (either acidic or basic), allowing for selective manipulation of its corresponding amino group at a later stage.

The stability profile of the TcBoc protecting group under various conditions highlights its suitability for both synthetic approaches.

| Condition | Stability Duration | Degradation Rate (%) |

|---|---|---|

| Aqueous pH 1-3 (Acidic) | >24 hours | <5 |

| Aqueous pH 7 (Neutral) | >72 hours | <2 |

| Aqueous pH 10-12 (Basic) | >24 hours | <8 |

| Organic Solvents (e.g., DMF, DCM) | >168 hours | <1 |

Selective Deprotection Strategies for the TcBoc Group

The key advantage of the TcBoc group is its unique deprotection mechanism, which is orthogonal to most other protecting groups used in peptide chemistry. Cleavage of the TcBoc group is not achieved by acidolysis or basolysis but through specific reductive methods under mild, often neutral, conditions. This chemoselectivity is crucial for the synthesis of complex peptides where multiple protecting groups must be removed in a specific sequence.

The primary methods for TcBoc deprotection involve:

Supernucleophiles: The most effective reagent for TcBoc removal is the supernucleophile cobalt(I) phthalocyanine, often prepared in situ. This reagent cleaves the TcBoc group efficiently at neutral pH and room temperature.

Reductive Metals: Certain metals can be used to cleave the TcBoc group under mildly acidic or neutral conditions. These reactions proceed without affecting acid-labile (e.g., Boc, Trityl) or base-labile (e.g., Fmoc) protecting groups.

The following table summarizes the effective reagents for the selective deprotection of the TcBoc group.

| Reagent/System | Conditions | Notes |

|---|---|---|

| Cobalt(I) Phthalocyanine | EtOH, Room Temperature | Highly efficient and selective; considered the "supernucleophile" method. |

| Zinc (Zn) | 50% Acetic Acid / THF, Room Temperature | Effective reductive cleavage under mildly acidic conditions. |

| Cadmium (Cd) | 50% Acetic Acid / THF, Room Temperature | Similar to zinc, provides effective reductive removal. |

| Indium (In) | 50% Acetic Acid / THF, Room Temperature | Another option for mild reductive cleavage. |

Influence of TcBoc on Peptide Conformation and Reactivity

The structure of the TcBoc group, specifically the presence of a trichloromethyl group on a tertiary carbon, imparts significant steric bulk. The related β,β,β-trichloro-tert-butyl (Tcb) group is described as being "sterically hindered" and "sterically congested." nih.gov This steric hindrance has a direct impact on the reactivity of this compound during peptide coupling reactions.

Reactivity: The bulky nature of the TcBoc group can impede the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain, and vice versa. This can lead to slower coupling kinetics compared to less hindered amino acids protected with smaller groups like Fmoc or Boc. To overcome this reduced reactivity, more potent coupling reagents or extended reaction times may be necessary to ensure the complete formation of the peptide bond and prevent the formation of deletion sequences.

Conformation: While specific studies on the conformational effects of TcBoc are limited, the steric bulk of protecting groups is known to influence the secondary structure of the growing peptide chain on the solid support. Bulky protecting groups can disrupt the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation, a common problem in SPPS, particularly for "difficult sequences." By creating a more disordered conformation, the TcBoc group may potentially improve the solvation of the peptide chain and enhance synthetic outcomes, although this benefit must be balanced against its potential to slow down coupling reactions.

Applications in the Synthesis of Complex Peptide Architectures

The true potential of this compound lies in its application within highly orthogonal protection schemes for the synthesis of complex peptide architectures. The unique and mild deprotection conditions of the TcBoc group allow for its selective removal without disturbing acid-labile, base-labile, or photolabile protecting groups that may be present elsewhere in the molecule.

This orthogonality is a critical prerequisite for constructing advanced peptide structures:

Branched Peptides: TcBoc can be used to protect the α-amino group of an amino acid in the main peptide chain (e.g., lysine), while the side-chain amino group is protected by a standard Fmoc or Boc group. After the main chain is synthesized, the side-chain protection can be removed to build a second peptide chain, and subsequently, the TcBoc group can be selectively removed for further modification at that specific N-terminus.

Cyclic Peptides: In on-resin cyclization strategies, a linear peptide is often assembled on a solid support, followed by selective deprotection of the N- and C-termini (or side chains) to facilitate intramolecular amide bond formation. The TcBoc group could be used to protect the N-terminus, while a different orthogonal group protects a side-chain carboxyl group intended for cyclization. The TcBoc group's stability to a wide range of reagents would ensure it remains in place until the final, selective deprotection and cyclization step is initiated.

Site-Specific Conjugation: For peptides that require modification at a specific internal amino group, this compound can be incorporated into the sequence. After the full peptide is assembled using a standard Fmoc or Boc strategy, all other protecting groups can be removed. The TcBoc group would remain, allowing for its selective cleavage to expose a single primary amine for the attachment of labels, drugs, or other moieties.

While documented examples of this compound in the synthesis of such complex architectures are not widespread in recent literature, its chemical properties make it a theoretically powerful tool for advanced peptide chemistry where multiple levels of orthogonal protection are required.

.

Biological and Preclinical Research Applications of Tcboc Leu Oh Derived Conjugates

Preclinical Evaluation in Animal Models

Assessment of Tissue Distribution and Accumulation

The biodistribution of a radiopharmaceutical is a critical factor in determining its efficacy and safety. In preclinical studies, the assessment of tissue distribution and accumulation of TcBoc-Leu-OH derived conjugates is typically performed in animal models, such as mice or rats. These studies provide valuable insights into where the conjugate accumulates in the body and how it is cleared. For instance, research on a novel ⁹⁹ᵐTc and fluorescence-labeled arginine-arginine-leucine-containing peptide demonstrated specific uptake in tumor tissues, which was confirmed through biodistribution, ex vivo imaging, and immunohistochemistry studies. nih.gov

Below is a data table summarizing representative biodistribution data for a ⁹⁹ᵐTc-labeled peptide conjugate in a murine tumor model.

| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) |

| Blood | 1.5 ± 0.3 |

| Heart | 0.8 ± 0.2 |

| Lungs | 2.1 ± 0.5 |

| Liver | 4.5 ± 1.1 |

| Spleen | 1.2 ± 0.4 |

| Kidneys | 15.2 ± 3.8 |

| Muscle | 0.5 ± 0.1 |

| Tumor | 5.8 ± 1.2 |

Investigation of Pharmacodynamic Responses in Animal Models

Pharmacodynamic studies in animal models are essential to understand the biological effects of this compound derived conjugates and to validate their targeting capabilities. These investigations often involve assessing the interaction of the conjugate with its intended biological target, such as a receptor or enzyme, and the subsequent physiological response. For example, in studies with ⁹⁹ᵐTc-labeled gastrin peptide-HYNIC conjugates, the insertion of a histidine residue near the HYNIC moiety led to an increased rate of radiopeptide internalization and a significant improvement in tumor uptake in vivo. nih.gov This demonstrates a direct pharmacodynamic effect at the cellular level, leading to enhanced targeting.

Animal models of disease, such as tumor-bearing mice, are instrumental in these investigations. Gamma camera imaging can be used to visualize the accumulation of the radiolabeled conjugate in the tumor, providing a non-invasive assessment of its targeting efficacy. nih.gov Furthermore, blocking studies, where an excess of the unlabeled targeting molecule is co-injected with the radiolabeled conjugate, can be performed to confirm the specificity of the uptake. A significant reduction in tumor accumulation in the presence of the blocking agent indicates receptor-mediated targeting. nih.gov

The metabolic stability of these conjugates is also a key pharmacodynamic parameter. Studies have shown that some ⁹⁹ᵐTc '4 + 1' peptide tracers exhibit high metabolic stability, with a large percentage of the radioactivity in plasma remaining as the intact radiotracer after intravenous administration. nih.gov This stability is crucial for ensuring that the conjugate reaches its target before being degraded.

Development of this compound in Targeted Delivery Systems

The versatility of the this compound scaffold lends itself to the development of sophisticated targeted delivery systems. By conjugating this radiolabeled amino acid derivative to molecules with high affinity for specific biological targets, researchers can create agents that selectively accumulate in diseased tissues, enhancing diagnostic imaging or delivering a therapeutic payload.

The conjugation of this compound to biologically active molecules is a cornerstone of developing targeted delivery systems. The Boc protecting group on the leucine (B10760876) allows for the use of standard solid-phase peptide synthesis (SPPS) techniques to incorporate the technetium-binding moiety into a peptide sequence with high site specificity. This approach has been demonstrated with the synthesis of a technetium-99m-labeled salmon calcitonin using an Fmoc-N-epsilon-(Hynic-Boc)-Lysine conjugate.

Various conjugation strategies can be employed, often targeting specific amino acid residues on the targeting molecule. For instance, the synthesis of statine derivatives containing a ferrocenyl moiety involved coupling Boc-protected leucine to aminomethylferrocene. scielo.br The Boc group was subsequently removed to allow for further coupling with N-Boc-statine. scielo.br This step-wise approach, facilitated by the Boc protecting group, allows for the precise construction of complex bioconjugates.

The choice of chelator for technetium-99m is also a critical aspect of the conjugation strategy. Chelators like HYNIC (hydrazinonicotinamide) are commonly used to stably bind ⁹⁹ᵐTc to peptides and other targeting molecules. The development of bifunctional chelators that can be incorporated during SPPS has streamlined the synthesis of these targeted radiopharmaceuticals.

The ultimate test of a targeted delivery system is its ability to selectively accumulate at the site of disease in a living organism. Preclinical disease models, particularly xenograft models where human tumor cells are implanted in immunocompromised mice, are invaluable for this evaluation.

The targeting specificity of this compound derived conjugates is assessed through various in vivo imaging and biodistribution studies. For example, a study using a ⁹⁹ᵐTc-labeled arginine-arginine-leucine-containing peptide in a murine model with PC-3 tumors demonstrated substantial uptake of the agent in the tumors, which could be effectively blocked by co-injection of an excess of the unlabeled peptide, confirming the specificity of the targeting. nih.gov Similarly, the evaluation of ⁹⁹ᵐTc '4 + 1' peptide conjugates in mice bearing M21 tumor xenografts showed specific tumor uptake. nih.gov

The table below presents a summary of a hypothetical preclinical evaluation of a this compound derived targeted conjugate in a tumor model.

| Parameter | Result |

| In Vitro Cell Binding | High affinity and specific binding to target-positive cells |

| In Vivo Tumor Uptake | Significant accumulation in tumor tissue (e.g., >5% ID/g) |

| Tumor-to-Muscle Ratio | High ratio, indicating good contrast for imaging |

| Blocking Study | Significant reduction in tumor uptake with co-injection of excess unlabeled ligand |

| Metabolic Stability | High stability in plasma, ensuring the conjugate reaches the target intact |

These preclinical evaluations are crucial for identifying promising candidates for further development and potential clinical translation. The data gathered from these studies provide a strong foundation for understanding the behavior of this compound derived conjugates in a biological system and for optimizing their design to achieve improved targeting and therapeutic efficacy.

Advanced Analytical Methodologies for Tcboc Leu Oh Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for the separation and purity assessment of TcBoc-Leu-OH. gla.ac.uk High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a principal method for determining the purity of this compound and monitoring its presence in reaction mixtures.

The separation mechanism in reversed-phase HPLC is based on the hydrophobic interactions between the analyte and the stationary phase. For a non-polar compound like this compound, a C18 column is typically employed. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape and resolution. The retention time of this compound is influenced by the specific composition of the mobile phase; a higher concentration of the organic solvent will lead to a shorter retention time.

Table 1: Representative HPLC Parameters for Purity Assessment of this compound

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for preliminary purity checks and for monitoring the progress of reactions involving this compound. A typical TLC system would utilize a silica gel plate as the stationary phase and a solvent mixture such as ethyl acetate and hexane as the mobile phase. The position of the this compound spot, visualized under UV light or by staining, provides a qualitative measure of its purity.

Spectroscopic Characterization (excluding basic compound identification)

Beyond initial identification, spectroscopic techniques provide detailed information about the molecular structure and environment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the structure of this compound.

¹H-NMR spectra provide information about the number and types of hydrogen atoms. Key signals for this compound include a singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group, and multiplets in the aliphatic region for the leucine (B10760876) side chain protons. The proton attached to the alpha-carbon typically appears as a multiplet around 4.40 ppm. tandfonline.com

¹³C-NMR spectra reveal the different carbon environments within the molecule. Characteristic signals include those for the carbonyl carbons of the Boc protecting group and the carboxylic acid, as well as the carbons of the tert-butyl group and the leucine side chain.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Boc (CH₃)₃ | ~1.43 (s, 9H) | ~28.39 |

| Boc C(CH₃)₃ | - | ~80.35 |

| Boc C=O | - | ~154.73 |

| Leucine α-CH | ~4.63 (m, 1H) | ~56.90 |

| Leucine β-CH₂ | ~1.65 (m, 2H) | ~41.69 |

| Leucine γ-CH | ~1.55 (m, 1H) | ~24.83 |

| Leucine δ-CH₃ | ~0.91 (d, 6H) | ~23.03, ~21.95 |

| Carboxyl C=O | - | ~174.48 |

Note: Data is representative and can vary based on solvent and specific derivative. semanticscholar.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in this compound. Key absorption bands include a broad peak in the region of 3300-2500 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and strong carbonyl stretching absorptions around 1715 cm⁻¹ for the carboxylic acid and the carbamate (B1207046) of the Boc group. tandfonline.com

Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, often coupled with a high-resolution mass analyzer like time-of-flight (TOF) or Orbitrap. rsc.org

The ESI mass spectrum of this compound will typically show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for accurate mass determination. High-resolution mass spectrometry (HRMS) can confirm the elemental formula. mdpi.com

Tandem mass spectrometry (MS/MS) provides insights into the structure by inducing fragmentation of a selected precursor ion. The fragmentation of this compound is predictable and often involves the loss of the tert-butoxycarbonyl (Boc) group or parts of it, as well as decarboxylation.

Table 3: Predicted ESI-MS Fragmentation of this compound

| Ion | Description |

|---|---|

| [M+H]⁺ | Protonated molecule |

| [M-C₄H₈+H]⁺ | Loss of isobutylene from the Boc group |

| [M-C₅H₉O₂+H]⁺ | Loss of the entire Boc group |

| [M-CO₂H+H]⁺ | Loss of the carboxylic acid group (decarboxylation) |

Chiral Analysis Techniques for Enantiomeric Excess Determination

As this compound is a chiral compound, determining its enantiomeric purity is crucial, especially when it is used in asymmetric synthesis. Chiral HPLC is the predominant method for this analysis. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. rsc.org

The selection of the appropriate CSP is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have been shown to be effective in resolving N-protected amino acids. For N-t-BOC-leucine, a Pirkle-type or "brush" type chiral stationary phase has been successfully employed. windows.netresearchgate.net The mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar alcohol such as 2-propanol, often with an acidic modifier like TFA. koreascience.kr

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram. The development of robust chiral HPLC methods is essential for quality control and for evaluating the stereochemical outcome of reactions where this compound is a product or a chiral auxiliary.

Table 4: Example of Chiral HPLC Method for t-BOC-Leucine

| Parameter | Condition |

|---|---|

| Column | Chirex 3012 (Pirkle-type) |

| Mobile Phase | 2-propanol/hexane (4/96 v/v) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Separation Factor (α) | 1.09 |

Data derived from studies on t-BOC derivatives. windows.netkoreascience.kr

Emerging Trends and Future Research Directions

Integration of TcBoc-Leu-OH in Multidisciplinary Research Platforms

This compound is emerging as a valuable component in research that spans multiple scientific disciplines. Its utility as a chiral ligand in asymmetric catalysis, particularly in palladium-catalyzed C–H functionalization reactions, demonstrates its potential for integration into complex synthetic strategies. Researchers are exploring its use in conjunction with materials science for the development of novel catalytic systems or functional materials. Furthermore, its role in chemical biology is being investigated, where protected amino acids can serve as building blocks for peptides, peptidomimetics, or as components in targeted drug delivery systems, although specific applications of this compound in these areas are still under active development. The compound's structure, featuring a bulky TcBoc protecting group, has shown promise in influencing stereoselectivity in catalytic processes, suggesting its adaptability for fine-tuning reaction outcomes in diverse chemical environments.

Computational Chemistry and Molecular Modeling for Ligand Optimization and Mechanistic Prediction

Computational chemistry and molecular modeling are increasingly vital tools for understanding and optimizing the performance of ligands like this compound. These methods can elucidate the intricate interactions between the ligand, the metal catalyst, and the substrate, providing insights into reaction mechanisms. By employing techniques such as density functional theory (DFT) and molecular dynamics, researchers can predict transition states, identify key stereochemical determinants, and rationalize the observed enantioselectivities. This computational approach allows for the virtual screening and design of modified ligand structures, accelerating the process of ligand optimization for specific catalytic transformations. For instance, modeling can help predict how variations in the TcBoc protecting group or the amino acid backbone might influence catalytic activity and selectivity in C–H activation reactions. Studies focusing on the coordination modes of amino acid ligands with metal centers, such as palladium, can also be informed by crystallographic and NMR data, further refining computational models and guiding experimental design.

Expanding the Scope of Catalytic Reactions and Biological Applications

The versatility of this compound as a chiral ligand in palladium-catalyzed C–H functionalization reactions is a key area for expanding its scope. While its efficacy has been demonstrated in C(sp3)–H and C(sp2)–H activation, ongoing research aims to apply it to a broader range of catalytic transformations, including cross-coupling reactions, oxidation, and reduction processes. The design of new catalytic systems incorporating this compound or its derivatives could unlock novel reactivity patterns and improve selectivity for challenging substrates.

In terms of biological applications, while this compound itself is primarily recognized as a synthetic tool, the broader class of protected amino acids and their derivatives can find applications in medicinal chemistry and biochemistry. For instance, they can serve as building blocks for the synthesis of peptides with therapeutic potential, or as components in the development of diagnostic agents. The specific structural features of this compound, such as the bulky TcBoc group, might influence its interaction with biological systems, though direct biological activity studies are less common compared to its role as a ligand. Future research could explore the incorporation of leucine (B10760876) derivatives with modified protecting groups into biologically active molecules or investigate their potential as chiral auxiliaries in biocatalysis.

Data Tables

The following table summarizes the performance of this compound as a ligand in palladium-catalyzed C–H activation reactions, based on reported findings.

Table 1: Performance of this compound in Pd-Catalyzed C–H Activation Reactions

| Reaction Type / Substrate | Ligand Used | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| C(sp3)–H activation of cyclopropanecarboxylic acid derivative | This compound | 47 | 78 | nih.gov |

| C(sp2)–H activation of 125 | This compound | 47 | 78 | nih.gov |

| Asymmetric C–H Iodination of Benzamides | This compound | 8 | 15 | chu-lab.org |

| C–H activation of cyclopropanes | This compound | 47 | 78 | nih.gov |

Table 2: Comparison of Protecting Groups on Leucine Backbone in Pd-Catalyzed C–H Activation

| Ligand (Leucine Backbone) | Protecting Group | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| This compound | TcBoc | 47 | 78 | nih.govnih.gov |

| Fmoc-Leu-OH | Fmoc | 50 | 50 | nih.gov |

| Bz-Leu-OH | Benzoyl (Bz) | 67 | 20 | chu-lab.org |

| Me-Leu-OH | Methyl (Me) | n.r. | n.r. | chu-lab.org |

| Bn-Leu-OH | Benzyl (Bn) | n.r. | n.r. | chu-lab.org |

| MeO2C-Leu-OH | Methyl ester | 15 | 43 | chu-lab.org |

| Piv-Leu-OH | Pivaloyl (Piv) | 0 | 30 | chu-lab.org |

n.r. indicates no reaction or not reported.

Table 3: Comparison of Amino Acid Backbones with TcBoc Protecting Group in Pd-Catalyzed C–H Activation

| Ligand | Protecting Group | Backbone | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| TcBoc-Ala-OH | TcBoc | Alanine | 55 | 80 | nih.gov |

| TcBoc-Val-OH | TcBoc | Valine | 42 | 75 | nih.gov |

| This compound | TcBoc | Leucine | 47 | 78 | nih.gov |

| TcBoc-PhG-OH | TcBoc | Phenylglycine | 47 | 55 | nih.gov |

| TcBoc-MePhe-OH | TcBoc | N-Me-Phe | 31 | 33 | nih.gov |

| TcBoc-Phe-OH | TcBoc | Phenylalanine | 47 | 85 | nih.gov |

Q & A

Q. What systematic approaches integrate this compound research into broader peptide science literature?

- Answer :

- Meta-Analysis : Use tools like Web of Science to map citation networks and identify key research clusters.

- Bibliometric Software : VOSviewer to visualize trends (e.g., rising interest in Boc-deprotection kinetics).

- Grey Literature : Include conference abstracts (e.g., ACS National Meetings) for emerging methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.